tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride
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Overview
Description
tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an aminooxolan ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate typically involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activity.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their conformation, and modulating their activity. This can lead to various biochemical effects, which are the basis for its applications in research and medicine .
Comparison with Similar Compounds
- tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- Carbamic acid, N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester
Comparison:
- Similar compounds may have variations in their ring structures or substituents, leading to differences in their reactivity and applications .
tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate: is unique due to its specific aminooxolan ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNRRVQUXRSQGA-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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